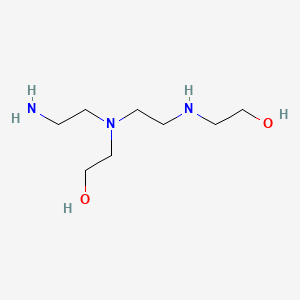
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is a chemical compound with the molecular formula C6H16N2O2. It is an amine and alcohol, which means it contains both amino and hydroxyl functional groups. This compound is also known by several other names, including N-(2-Hydroxyethyl)ethylenediamine and N,N-bis(2-hydroxyethyl)ethylenediamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can also be prepared by distilling the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide and calcium hydride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol involves its ability to neutralize acids in exothermic reactions to form salts and water. This property makes it useful in various chemical processes where acid neutralization is required . The compound’s molecular targets and pathways include interactions with acidic compounds and participation in coordination chemistry with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: This compound has a similar structure but lacks the additional hydroxyethyl group.
N-(2-Hydroxyethyl)ethylenediamine: Another similar compound with slight variations in its structure.
Uniqueness
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
39701-29-6 |
|---|---|
Molekularformel |
C8H21N3O2 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-[2-[2-aminoethyl(2-hydroxyethyl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c9-1-4-11(6-8-13)5-2-10-3-7-12/h10,12-13H,1-9H2 |
InChI-Schlüssel |
DGZKNRWILMSAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCNCCO)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





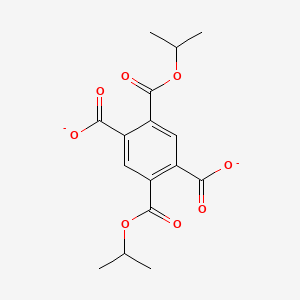
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

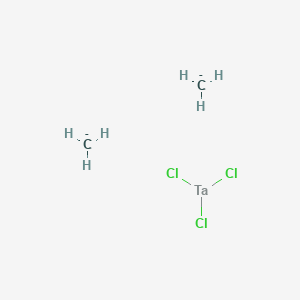

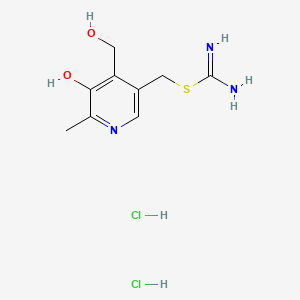
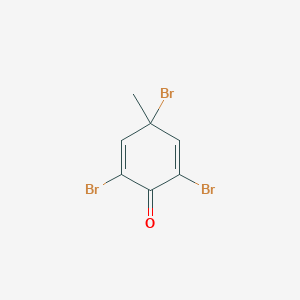

![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
